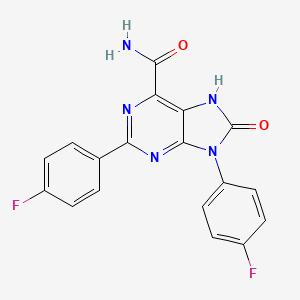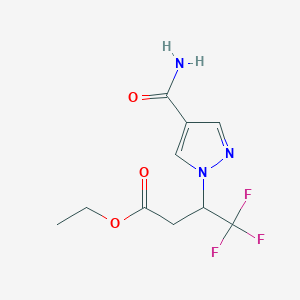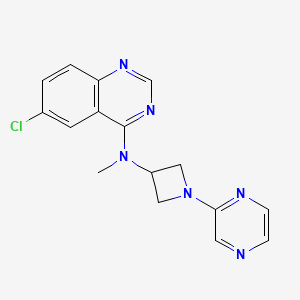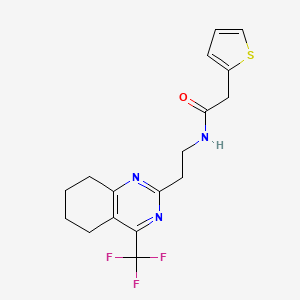
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BFC, is a synthetic compound that belongs to the class of purine analogues. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.
作用机制
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its biological effects by inhibiting the activity of various enzymes and proteins that are involved in key cellular processes. For example, it has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and repair. Additionally, it has been shown to inhibit the activity of various kinases, which play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of various viruses. Additionally, it has been shown to have neuroprotective effects, such as reducing the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in lab experiments is its high potency and specificity. It has been shown to exhibit potent biological activity at relatively low concentrations, which makes it an attractive candidate for further study. However, one of the main limitations of using 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
未来方向
There are several exciting directions for future research on 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and to identify potential targets for its use in the treatment of various diseases. Finally, the development of more efficient and cost-effective methods for synthesizing 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may help to facilitate its use in both basic and clinical research.
合成方法
The synthesis of 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves a multi-step process that requires a high degree of precision and expertise. The most common method for synthesizing 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves the reaction of 4-fluoroaniline with 2,6-dichloropurine in the presence of a catalyst, followed by subsequent reactions with various reagents to produce the final product.
科学研究应用
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2,9-bis(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRVULQNMQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)


![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2618636.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2618638.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2618640.png)
![Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate](/img/structure/B2618641.png)
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2618642.png)


![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2618646.png)

![2-[(2-Methylcyclohexyl)amino]-5-nitrobenzonitrile](/img/structure/B2618652.png)